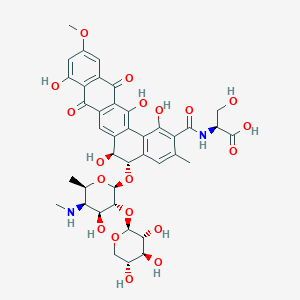
Pradimicin FA 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin FA 1 is a natural product that is produced by the bacterium Actinomadura hibisca. This compound is a member of the pradimicin family of antibiotics, which are known for their potent antifungal and antibacterial properties. Pradimicin FA 1 has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.
Mécanisme D'action
The mechanism of action of pradimicin FA 1 is not fully understood, but it is thought to involve the disruption of fungal cell membranes. This compound binds to specific components of the membrane, leading to the formation of pores that allow ions and other molecules to leak out of the cell. This disruption ultimately leads to the death of the fungal cell.
Effets Biochimiques Et Physiologiques
Pradimicin FA 1 has been shown to have a number of biochemical and physiological effects on both fungal and bacterial cells. These effects include the inhibition of DNA synthesis, the disruption of membrane integrity, and the inhibition of protein synthesis. In addition, pradimicin FA 1 has been shown to have immunomodulatory effects, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pradimicin FA 1 in lab experiments is its potent antifungal activity. This property makes it a useful tool for studying the structure and function of fungal membranes. However, one limitation of using pradimicin FA 1 is its high cost and limited availability. This can make it difficult to perform large-scale experiments or to use the compound in clinical settings.
Orientations Futures
There are a number of potential future directions for research on pradimicin FA 1. One area of interest is the development of new synthetic methods for producing this compound. Another area of research could focus on the use of pradimicin FA 1 as a tool for studying the structure and function of biological membranes. Additionally, there is potential for the development of new antifungal and antibacterial drugs based on the structure of pradimicin FA 1.
Méthodes De Synthèse
Pradimicin FA 1 is a complex molecule that is difficult to synthesize using traditional methods. However, recent advances in synthetic chemistry have led to the development of new strategies for producing this compound. One such method involves the use of genetically engineered bacteria to produce pradimicin FA 1 in large quantities.
Applications De Recherche Scientifique
Pradimicin FA 1 has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. One area of research has focused on the compound's antifungal properties, which have been shown to be effective against a wide range of fungal pathogens. Other studies have explored the use of pradimicin FA 1 as a tool for studying the structure and function of biological membranes.
Propriétés
Numéro CAS |
131426-58-9 |
|---|---|
Nom du produit |
Pradimicin FA 1 |
Formule moléculaire |
C40H44N2O19 |
Poids moléculaire |
856.8 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H44N2O19/c1-11-5-17-24(31(50)21(11)37(54)42-18(9-43)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-36(33(52)26(41-3)12(2)59-40)61-39-34(53)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-41,43-45,48-53H,9-10H2,1-4H3,(H,42,54)(H,55,56)/t12-,18+,20-,26+,29+,30+,33+,34-,35+,36-,39+,40+/m1/s1 |
Clé InChI |
IABQXKYWFNKIFA-HBFDRNORSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC |
Synonymes |
pradimicin FA 1 pradimicin FA-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



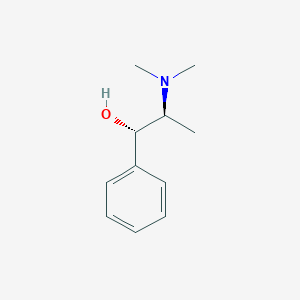
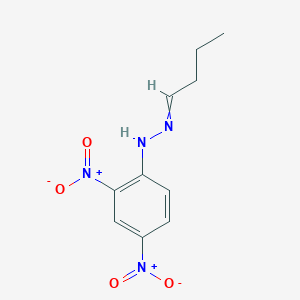
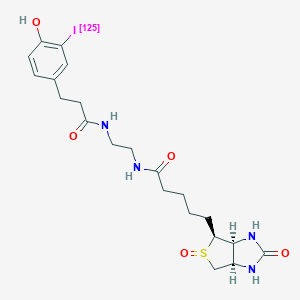
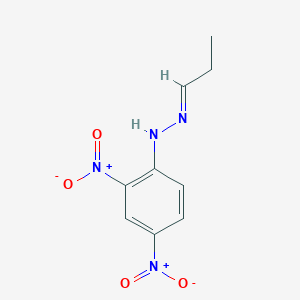
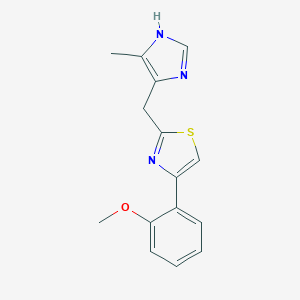
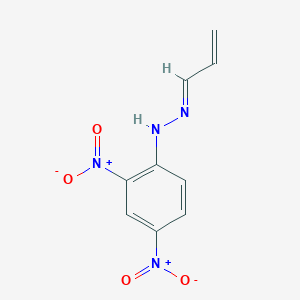
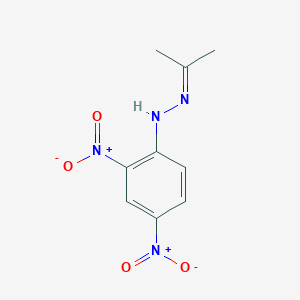
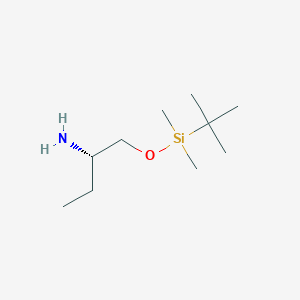
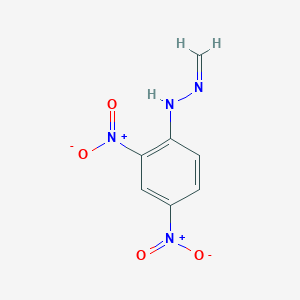
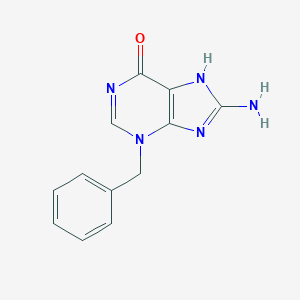
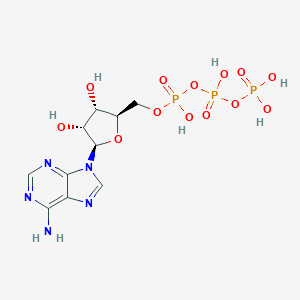
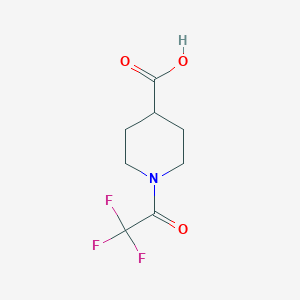
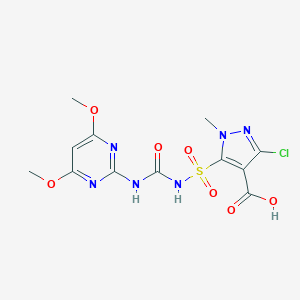
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)